molecular formula C23H27ClO7 B1247725 Melleolide L

Melleolide L

Cat. No.: B1247725
M. Wt: 450.9 g/mol
InChI Key: QXPGYRDUXBYJHG-NDVLAHOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melleolide L is a secondary metabolite isolated from the basidiomycete fungus Armillaria mellea (honey mushroom) . It belongs to the large melleolide family of natural products, which are characterized by a unique hybrid structure combining an orsellinic acid moiety esterified to a protoilludene-type sesquiterpene alcohol . This compound is provided strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. As part of the melleolide family, this compound is of significant interest in biochemical and pharmacological research. Studies on related melleolides have demonstrated a range of compelling bioactivities. They have been shown to induce rapid cell death in human primary monocytes and various cancer cell lines, suggesting a unique and potent mechanism of action worthy of further investigation . Some melleolides also exhibit selective antifungal and anti-aging effects, as evidenced by their ability to extend the chronological lifespan of the budding yeast Saccharomyces cerevisiae while compromising the lifespan of the fission yeast Schizosaccharomyces pombe . The structural features critical for these activities, such as the presence of an α,β-unsaturated aldehyde and the absence of hydroxy groups on the cyclopentene ring, provide a foundation for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a chemical probe to explore these biological pathways and mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H27ClO7

Molecular Weight

450.9 g/mol

IUPAC Name

[(2R,2aS,4aS,7R,7aS,7bR)-3-formyl-2a,7-dihydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 3-chloro-4,6-dihydroxy-2-methylbenzoate

InChI

InChI=1S/C23H27ClO7/c1-10-16(13(26)6-14(27)18(10)24)20(29)31-15-8-22(4)17-11(7-21(2,3)19(17)28)5-12(9-25)23(15,22)30/h5-6,9,11,15,17,19,26-28,30H,7-8H2,1-4H3/t11-,15-,17-,19-,22-,23+/m1/s1

InChI Key

QXPGYRDUXBYJHG-NDVLAHOZSA-N

Isomeric SMILES

CC1=C(C(=CC(=C1Cl)O)O)C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@H]4[C@@H]3[C@H](C(C4)(C)C)O)C=O)O)C

Canonical SMILES

CC1=C(C(=CC(=C1Cl)O)O)C(=O)OC2CC3(C2(C(=CC4C3C(C(C4)(C)C)O)C=O)O)C

Synonyms

melleolide L
melleolide-L

Origin of Product

United States

Origin and Biosynthetic Exploration of Melleolide L

Fungal Producers and Ecological Context of Melleolide L

The production of this compound is intrinsically linked to specific fungal species and is influenced by their ecological interactions and environmental conditions.

Armillaria Species as Primary Producers of this compound

Melleolides, including this compound, are almost exclusively produced by fungi belonging to the genus Armillaria. nih.govepo.orgnih.govresearchgate.net This genus, commonly known as honey fungus, encompasses numerous species that are notorious as plant pathogens, causing root rot in a wide variety of trees and shrubs. asm.orggbif.org Armillaria species are globally distributed and play a significant role in forest ecosystems, acting as both pathogens and decomposers of lignocellulose. asm.orggbif.org

The production of melleolides is a remarkable physiological feature of Armillaria species. asm.org These compounds are considered secondary metabolites, which are not essential for the primary growth of the fungus but are thought to provide a competitive advantage in their ecological niche. nih.govpensoft.net For instance, the synthesis of these compounds may help Armillaria to prevent colonization by other saprotrophic fungi, thereby reducing competition for resources. nih.gov

Several species within the Armillaria genus have been identified as producers of a diverse array of melleolides. While direct attribution of this compound production to all Armillaria species is not explicitly documented in all studies, the genus is recognized as the primary source of this class of compounds. nih.govresearchgate.netresearchgate.net Research has been conducted on various species, including Armillaria mellea, Armillaria gallica, Armillaria ostoyae, Armillaria cepistipes, Armillaria borealis, and Armillaria sinapina, revealing a wide spectrum of melleolide derivatives. leibniz-hki.desisef.org In a study of Siberian and Crimean Armillaria species, this compound was specifically identified in strains of A. gallica. sisef.org

Table 1: Investigated Armillaria Species and Melleolide Production

Armillaria SpeciesMelleolide ProductionReference
Armillaria melleaYes leibniz-hki.desisef.org
Armillaria gallicaYes (including this compound) nih.govsisef.org
Armillaria ostoyaeYes sisef.org
Armillaria cepistipesYes sisef.org
Armillaria borealisYes sisef.org
Armillaria sinapinaYes sisef.org
Armillaria tabescensYes sisef.org
Armillaria novae-zelandiaeYes sisef.org

Other Fungal Sources and Environmental Influences on this compound Production

While Armillaria is the principal producer, the possibility of other fungal sources cannot be entirely dismissed, though they are not prominently documented for this compound specifically. The production of secondary metabolites in fungi is known to be highly dependent on environmental conditions. uomustansiriyah.edu.iq Factors such as temperature, pH, oxygen availability, and nutrient sources can significantly impact the growth of fungi and trigger the activation of biosynthetic pathways for compounds like melleolides. uomustansiriyah.edu.iq

For example, the supplementation of culture media with rapeseed oil has been shown to increase the production of a specific melleolide in Armillaria ostoyae. This suggests that the availability of certain precursors or signaling molecules in the environment can influence the metabolic output of the fungus.

The ecological context of fungal competition also plays a crucial role. Fungi have evolved to produce a vast array of chemical compounds to defend their territory and resources from other microorganisms. pensoft.net The production of melleolides by Armillaria is likely a part of this chemical warfare strategy, helping them to establish and maintain their presence in a competitive environment.

Biosynthetic Pathway Elucidation of the this compound Scaffold

The biosynthesis of this compound involves a complex series of enzymatic reactions that assemble its characteristic sesquiterpenoid and polyketide moieties. researchgate.net

Initial Cyclization of Farnesyl Diphosphate (B83284) to Protoilludene

The biosynthesis of all melleolides begins with the cyclization of the universal sesquiterpene precursor, farnesyl diphosphate (FPP). nih.govepo.orgresearchgate.netepo.org This crucial first step is catalyzed by the enzyme protoilludene synthase. nih.govresearchgate.net In Armillaria gallica, this enzyme has been identified and characterized, and it exclusively produces 6-protoilludene as its reaction product. nih.gov

This initial cyclization is a highly complex reaction that forms the tricyclic sesquiterpenoid skeleton, known as the protoilludane scaffold, which is the core of the melleolide structure. nih.govepo.org The reaction is dependent on the presence of divalent metal ions, with magnesium chloride (MgCl₂) being the most effective cofactor. nih.gov

Role of Cytochrome P450 Monooxygenases in this compound Biosynthesis

Following the formation of the protoilludene scaffold, a series of modifications are introduced by cytochrome P450 monooxygenases (CYP450s). epo.orgresearchgate.netresearchgate.netepo.org These enzymes are responsible for the hydroxylation of the protoilludene ring system at various positions, which contributes to the structural diversity of the melleolide family. researchgate.net

Genomic sequencing of Armillaria gallica has revealed a gene cluster that encodes for protoilludene synthase and four different CYP450s, designated as CYPArm1, CYPArm2, CYPArm3, and CYPArm4. researchgate.netepo.org Functional analysis of these enzymes has begun to unravel their specific roles. For instance, CYPArm3 has been implicated in the hydroxylation of Δ⁶‐protoilludene. researchgate.net Furthermore, CYPArm2 has been identified as a protoilludene 13-hydroxylase, responsible for adding a hydroxyl group at the C-13 position of the protoilludane skeleton. researchgate.net

The specific sequence of hydroxylation events catalyzed by these P450 enzymes is a key determinant in the final structure of the melleolide, including this compound. These modifications are crucial for the subsequent attachment of the orsellinic acid moiety.

Polyketide Synthase (ArmB) Mediated Orsellinic Acid Assembly

The second major component of the this compound structure is an orsellinic acid derivative, which is synthesized via the polyketide pathway. researchgate.netcore.ac.uk The key enzyme in this process is a type I iterative polyketide synthase (PKS) known as ArmB. core.ac.ukacs.org

ArmB has been identified in Armillaria mellea and has been shown to possess orsellinic acid synthase activity in vitro. core.ac.uknih.gov This enzyme catalyzes the assembly of orsellinic acid from acetyl-CoA and malonyl-CoA precursors. core.ac.uk A remarkable feature of ArmB is its cross-coupling activity, which allows it to form ester bonds between the newly synthesized orsellinic acid and various alcohols, including the hydroxylated protoilludene derivatives. core.ac.ukacs.orgnih.gov

This transesterification reaction, catalyzed by the thioesterase domain of ArmB, is the final step in the assembly of the melleolide scaffold, linking the sesquiterpenoid and polyketide components to form the complete this compound molecule. core.ac.ukacs.org

Table 2: Key Enzymes in this compound Biosynthesis

EnzymeFunctionPrecursor(s)Product(s)Reference
Protoilludene SynthaseCyclization to form the protoilludane scaffoldFarnesyl Diphosphate6-Protoilludene nih.govresearchgate.net
Cytochrome P450 Monooxygenases (e.g., CYPArm2, CYPArm3)Hydroxylation of the protoilludene scaffoldProtoilludeneHydroxylated protoilludenes researchgate.netresearchgate.netresearchgate.net
Polyketide Synthase (ArmB)Synthesis of orsellinic acid and esterificationAcetyl-CoA, Malonyl-CoA, Hydroxylated protoilludeneMelleolide scaffold core.ac.ukacs.orgnih.gov

Esterification and Post-Esterification Modifications in this compound

The biosynthesis of melleolides, including this compound, is characterized by a pivotal esterification reaction that joins two distinct molecular precursors: a sesquiterpenoid protoilludane alcohol and an orsellinic acid-derived aromatic moiety. mdpi.comepo.org This crucial linkage is catalyzed by the non-reducing iterative type-1 polyketide synthase, ArmB. mdpi.comwikipedia.org The ArmB enzyme not only synthesizes orsellinic acid but also facilitates its esterification to the C5-hydroxy position of the hydroxylated protoilludane core. epo.orgresearchgate.net

Following this central esterification event, a series of post-esterification modifications occur, which are responsible for the vast structural diversity observed within the melleolide family. asm.orgresearchgate.net These modifications include a variety of enzymatic reactions such as hydroxylations at different positions on the sesquiterpene scaffold, oxidations, isomerizations of double bonds within the cyclohexene (B86901) ring, and methyl ether formation. researchgate.netasm.org One such modification is regioselective monochlorination of the aromatic ring, a process catalyzed by flavin-dependent halogenases. asm.orgnih.gov The specific combination of these modifications dictates the final structure of each individual melleolide. The absolute stereochemistry of this compound, distinguishing it from other related compounds, was definitively established through X-ray crystallographic analysis. mdpi.com

Genetic Basis and Biosynthetic Gene Clusters (BGCs) for this compound Production

The genetic foundation for the production of this compound and related compounds resides in a dedicated biosynthetic gene cluster (BGC). nih.govcore.ac.uk Initial investigations in Armillaria mellea and Armillaria gallica identified a putative melleolide BGC by locating the genes for two key enzymes, protoilludene synthase (Pro1) and the polyketide synthase ArmB, in close proximity within the fungal genome. mdpi.comnih.govcore.ac.uk

This gene cluster contains the core genes essential for synthesizing the melleolide backbone. researchgate.netresearchgate.net Notably, the cluster includes the gene for the terpene cyclase (protoilludene synthase), the polyketide synthase (ArmB), and multiple genes encoding cytochrome P450 (CYP450) monooxygenases responsible for subsequent oxidative modifications. mdpi.comresearchgate.net Interestingly, a study on A. mellea revealed that the genes for halogenation (armH1-armH5), which are responsible for the chlorination of some melleolides, are not located within the primary melleolide BGC but are found elsewhere in the genome. asm.orgnih.gov The coordinated expression of the genes within the BGC ensures the efficient assembly of the final melleolide products. researchgate.net

Table 1: Key Genes in the Melleolide Biosynthetic Gene Cluster (BGC)

Gene/Protein NameEncoded Enzyme/ProteinFunction in Melleolide BiosynthesisSource(s)
pro1 / mld5Protoilludene SynthaseCatalyzes the cyclization of farnesyl diphosphate to form the initial protoilludene sesquiterpene scaffold. mdpi.comresearchgate.net
armBOrsellinic Acid SynthaseA polyketide synthase that synthesizes orsellinic acid and catalyzes its esterification to the sesquiterpene alcohol. mdpi.comwikipedia.orgresearchgate.net
CYPArm3 / mld genesCytochrome P450 MonooxygenasesCatalyze various hydroxylation and oxidation reactions on the protoilludene core, creating structural diversity. researchgate.netnih.gov
armH1-H5Flavin-dependent HalogenasesCatalyze the regioselective chlorination of the orsellinic acid moiety on certain melleolides (Note: Genes are located outside the main BGC). asm.orgnih.gov

Enzymatic Characterization of this compound Biosynthesis

The biosynthesis of this compound is a multi-step process orchestrated by a series of specialized enzymes. researchgate.netnih.gov The pathway is initiated by a protoilludene synthase, a terpene cyclase that catalyzes the first committed step: the cyclization of the universal C15 precursor, farnesyl diphosphate, into the tricyclic sesquiterpene, 6-protoilludene. researchgate.netnih.gov

Following the formation of the initial scaffold, a cascade of enzymatic modifications takes place. Key players in this stage are the cytochrome P450 monooxygenases encoded within the BGC. researchgate.net These enzymes perform stepwise hydroxylations on the Δ⁶‐protoilludene framework. researchgate.netnih.gov For instance, the enzyme CYPArm3 has been characterized as being responsible for the hydroxylation of Δ‐6‐protoilludene. researchgate.net

The final core structure is assembled by the multifunctional polyketide synthase ArmB. mdpi.com This enzyme synthesizes orsellinic acid and then acts as a transferase, catalyzing the ester bond formation between the orsellinic acid moiety and a hydroxyl group on the sesquiterpenoid alcohol. mdpi.comresearchgate.net Further diversity is introduced by other enzymes, such as short-chain dehydrogenase/reductase family proteins that can catalyze stereochemical inversions, and flavoprotein oxidases like Mld7, which can trigger double-bond shifts and substitutions to generate different protoilludene backbones. nih.gov For chlorinated melleolides, a family of five distinct flavin-dependent halogenases (ArmH1–ArmH5) has been identified that catalyze the transfer of a chlorine atom to the melleolide structure. nih.gov

Table 2: Characterized Enzymes in Melleolide Biosynthesis

EnzymeEnzyme ClassSubstrate(s)Product(s)FunctionSource(s)
Protoilludene Synthase (Pro1)Terpene CyclaseFarnesyl Diphosphate6-ProtoilludeneForms the core sesquiterpene skeleton. researchgate.netnih.gov
ArmBPolyketide SynthaseAcetyl-CoA, Malonyl-CoA, ProtoilludanolOrsellinic Acid, Melleolide precursorSynthesizes orsellinic acid and performs esterification. mdpi.comwikipedia.orgresearchgate.net
CYPArm3Cytochrome P450 MonooxygenaseΔ‐6‐protoilludeneHydroxylated protoilludeneOxidative modification of the sesquiterpene core. researchgate.net
ArmH1-H5Flavin-dependent HalogenaseMelleolides (e.g., Melleolide F)Chlorinated MelleolidesAdds a chlorine atom to the aromatic ring. nih.gov
Mld7GMC OxidaseProtoilludene derivativesΔ⁷-protoilludene derivativesCatalyzes oxidation-triggered double-bond shift and substitution. nih.gov

Chemoenzymatic and Metabolic Engineering Approaches for this compound

The elucidation of the melleolide biosynthetic pathway and the characterization of its associated genes and enzymes have paved the way for chemoenzymatic and metabolic engineering strategies. epo.orgnih.gov These approaches aim to harness and manipulate the biosynthetic machinery to produce specific melleolides, generate novel analogs, or improve production yields. caltech.eduresearchgate.netnih.gov

Metabolic engineering efforts have focused on transplanting the biosynthetic genes from Armillaria into more tractable host microorganisms like Escherichia coli or the yeast Saccharomyces cerevisiae. epo.org For example, the heterologous expression of the A. gallica protoilludene synthase gene in E. coli successfully demonstrated the production of the 6-protoilludene precursor. nih.gov Further work has involved expressing multiple genes from the cluster, such as the protoilludene synthase along with cytochrome P450 monooxygenases, in a host organism to produce hydroxylated protoilludene intermediates. epo.org These engineered microbial platforms can serve as cellular factories for producing key precursors, which can then be used in subsequent chemical synthesis steps (a chemoenzymatic approach) or further modified in vivo by introducing additional biosynthetic genes to reconstruct larger portions of the pathway. researchgate.net Such strategies offer a promising route to overcome the limitations of natural production and enable the targeted synthesis of compounds like this compound and its derivatives for further study. nih.gov

Chemical Synthesis and Analog Design of Melleolide L

Total Synthesis Strategies for Melleolide L and Related Protoilludanes

The total synthesis of melleolides and their parent protoilludane skeleton is a significant challenge in organic chemistry due to the presence of a strained tricyclic [5.6.4] carbon framework, multiple contiguous stereocenters, and dense oxygenation. univie.ac.atanr.fr While the total synthesis of this compound itself has not been extensively reported, strategies developed for closely related family members provide a clear roadmap. Successful total syntheses of racemic melleolide A and F, as well as stereocontrolled syntheses of melleolide, melleolide F, and echinocidins B and D, have been achieved. mdpi.comresearchgate.netthieme-connect.com These syntheses often serve as a platform to develop and showcase new synthetic methodologies. anr.fr

A unified synthetic strategy capable of accessing various members of the protoilludane, mellolide, and marasmane families highlights the efficiency of modern synthetic approaches. nih.gov Such strategies underscore the biosynthetic relationships between these natural product classes and provide a chemical basis for their interconversion. nih.gov

The construction of the characteristic 5-6-4 tricyclic core of protoilludanes is the central challenge in their synthesis. Various ingenious strategies have been developed to assemble this strained system. univie.ac.at Early and seminal contributions often relied on a sequence involving a [2+2] cycloaddition to form the cyclobutane (B1203170) ring, followed by a ring expansion to construct the six-membered ring. univie.ac.at

More contemporary and diverse methods have since been developed, reflecting the advances in synthetic organic chemistry. These methodologies provide different pathways to access the core structure, each with unique advantages.

MethodologyDescriptionKey FeaturesReference
[2+2] Photocycloaddition / Ring ExpansionAn intramolecular or intermolecular [2+2] photocycloaddition reaction forms the four-membered ring, which is followed by a ring expansion of an adjacent ring to create the central six-membered ring.A classic approach; useful for establishing the cyclobutane moiety early in the synthesis. univie.ac.at
Allenylation / [2+2] CycloadditionAn allenylation reaction creates a reactive allene (B1206475) intermediate, which then undergoes a [2+2] cycloaddition to efficiently generate the tricyclic core.This sequence can rapidly build the [5.6.4] core structure. anr.fr
[5+2+1] Cycloaddition / Transannular Radical CyclizationA [5+2+1] cycloaddition forms a cis-5/8 bicyclic intermediate. Subsequent epoxidation and a titanium-mediated transannular radical cyclization constructs the final 5/6/4 skeleton.A powerful strategy for assembling complex polycyclic systems from simpler precursors. pku.edu.cn
Cobalt-Mediated Enediyne CyclizationAn acyclic enediyne precursor undergoes a stereoselective cyclization mediated by a cobalt complex to assemble the strained protoilludane framework in a single step.Demonstrates the power of transition metal catalysis to orchestrate complex bond formations. acs.org
Reductive Pinacol (B44631) CouplingA late-stage intramolecular pinacol coupling, promoted by reagents like vanadium(II)/zinc(II), is used to form the vicinal diol on the cyclobutane ring.Effective for installing the diol functionality at a late stage in the synthesis. nih.gov

Achieving the correct relative and absolute stereochemistry is paramount in the synthesis of complex natural products like this compound. Modern synthetic strategies place a heavy emphasis on stereocontrol, as the biological activity of a molecule is intimately linked to its three-dimensional structure. anr.fr

Several key approaches have been employed to control the stereochemistry during the synthesis of melleolides and related protoilludanes:

Catalytic Asymmetric Synthesis : The use of chiral catalysts to induce enantioselectivity is a powerful modern approach. For instance, an N-Heterocyclic Carbene (NHC)-catalyzed annulation has been used to establish the critical cis-cyclopentane core of the [5.6] fused backbone in a highly enantioselective manner from a simple achiral precursor. nih.gov

Chemoenzymatic Synthesis : This strategy leverages the high stereoselectivity of enzymes for key transformations. Banwell and others have reported chemoenzymatic routes that utilize microbially-derived, enantiopure cis-1,2-dihydrocatechols as starting materials. acs.org These chiral building blocks allow for the synthesis of protoilludane family members as single antipodes. nih.gov

Substrate Control : In many syntheses, the stereochemistry of one center is used to direct the formation of subsequent stereocenters. This can involve diastereoselective reductions, alkylations, or cycloadditions where the existing chiral scaffold biases the approach of reagents to one face of the molecule. univie.ac.at

For this compound specifically, its absolute stereochemistry was definitively established through X-ray crystallographic analysis of a 2,4-dinitrophenylhydrazone derivative. mdpi.comnih.gov This analytical confirmation is crucial, as it provides an unambiguous structural benchmark for all synthetic endeavors. Similarly, the absolute configurations of the related compounds Melleolide D and M were confirmed through their semi-synthesis from natural precursors, further solidifying the stereochemical map of this compound family. mdpi.comnih.gov

Key Methodologies for the Tricyclic Skeleton Construction

Semi-Synthesis and Derivatization of this compound

Semi-synthesis, which uses a readily available natural product as a starting material to create derivatives, is a powerful tool in natural product chemistry. nih.gov This approach can be more efficient than total synthesis for accessing a range of analogs, confirming structures, and probing structure-activity relationships. anr.frpensoft.net

In the melleolide family, semi-synthesis has been instrumental in determining the absolute configurations of Melleolide D and M. mdpi.comnih.gov By chemically converting a known, naturally isolated melleolide into these target compounds, chemists could correlate their stereochemistry and confirm their structures without resorting to a full total synthesis. This process typically involves selective protection, oxidation, reduction, or isomerization reactions to modify the initial scaffold. univie.ac.at

Derivatization is another key strategy, often employed for analytical purposes or to create probes. The structure of this compound was confirmed by converting it into a 2,4-dinitrophenylhydrazone derivative, which was more amenable to X-ray crystallography. mdpi.comnih.gov This highlights how simple chemical modifications can facilitate complex structural analysis. Furthermore, derivatization of the orsellinic acid moiety or the protoilludane core is the primary method for creating precursors for metabolic engineering or for producing novel compounds through fermentation of genetically modified organisms. researchgate.net

Design and Preparation of this compound Analogues and Derivatives

The natural diversity of the melleolide family, with over 70 known members, provides a rich starting point for the design of new analogues. researchgate.netresearchgate.net The goal of preparing analogues is often to simplify the natural structure, improve potency, enhance metabolic stability, or elucidate the mechanism of action. researchgate.net

The design of this compound analogues is guided by an understanding of the structure-activity relationships (SAR) within the melleolide class. Studies comparing the cytotoxic and antifungal activities of different melleolides have revealed key structural motifs responsible for their biological effects. researchgate.net

Antifungal Activity : A crucial finding is that the Δ(2,4)-double bond within the protoilludene skeleton appears to be a key structural feature for antifungal activity against certain fungal strains. researchgate.net This suggests that analogues retaining this feature are more likely to be effective antifungals.

Cytotoxicity : The cytotoxicity of many melleolides against cancer cell lines has been linked to the presence of an α,β-unsaturated aldehyde at the C1 position. researchgate.net Conversely, hydroxylation at the C13 position can lead to a loss of this activity. researchgate.net

Modular Nature : Melleolides are hybrid molecules composed of a sesquiterpenoid protoilludane core and an orsellinic acid-derived side chain. researchgate.netresearchgate.net This modularity presents two clear avenues for modification: altering the terpene backbone or modifying the aromatic side chain.

These principles allow for a rational, rather than random, approach to designing new molecules with desired biological profiles. For example, a medicinal chemist might design an analogue that retains the Δ(2,4)-double bond for antifungal activity but lacks the C1-aldehyde to reduce general cytotoxicity.

Expanding the chemical space around the melleolide scaffold is a key objective for discovering new biological probes and potential drug leads. nih.gov Nature already provides significant diversity through varied hydroxylation patterns, double bond isomers, and modifications to the orsellinate ester. researchgate.net Synthetic chemistry offers tools to go beyond what nature provides.

StrategyDescriptionExampleReference
Functional Group InterconversionStandard chemical transformations to alter existing functional groups, such as oxidation of an alcohol to an aldehyde or ketone, or reduction of a carbonyl.Oxidation of the C1 alcohol to the corresponding aldehyde, a feature found in melledonals. mdpi.com
Bio-inspired DimerizationCreating dimers of melleolide units, inspired by recently discovered natural bismelleolides. This dramatically increases molecular weight and complexity.The isolation of bismelleolides BH, EH, and CH from Armillaria ostoyae provides a template for synthetic dimerization strategies. researchgate.net
Side-Chain ModificationAltering the ester side chain by replacing the orsellinic acid moiety with other aromatic or aliphatic groups, including fatty acids.Natural examples like armillatin and synthetic efforts to attach linoleic acid provide proof of concept. researchgate.netresearchgate.net
Radical Cascade ReactionsUsing radical chemistry to introduce novel functional groups and trigger cyclizations in a single step from a natural product precursor.A radical cascade difluoroalkylation-cyclization of β-Caryophyllene was used to create novel difluoroalkylated protoilludanes. researchgate.net
Combinatorial BiosynthesisUsing genetic engineering to alter the biosynthetic pathway in the producing fungus, leading to the creation of novel melleolides.Expressing tailoring enzymes from different pathways in a single host to generate "unnatural" natural products. nih.gov

These strategies, combining insights from natural product discovery, total synthesis, and biosynthetic engineering, provide a powerful and diverse toolkit for the functionalization of the this compound scaffold and the generation of novel derivatives. pku.edu.cnnih.gov

Structure Activity Relationship Sar Studies of Melleolide L and Its Analogues

Identification of Pharmacophoric Elements Critical for Melleolide L Activity

A pharmacophore defines the essential spatial arrangement of molecular features necessary for biological activity uwec.edu. For the melleolide class, the fundamental pharmacophore consists of the sesquiterpenoid protoilludane skeleton linked via an ester bond to an orsellinic acid derivative nih.govuni-duesseldorf.de. The integrity of both the terpenoid and the aryl ester components is foundational to their activity.

Key pharmacophoric elements that modulate the specific bioactivities of melleolides have been identified through comparative studies:

The Aldehyde Group at C1: The presence of an aldehyde functional group at the C1 position of the protoilludane moiety has been strongly associated with cytotoxic activity researchgate.net.

The Δ(2,4)-Double Bond: In the protoilludane ring system, a double bond between carbons 2 and 4 has been identified as a critical feature for the antifungal activity of some melleolides against specific fungal species like Aspergillus nidulans and Aspergillus flavus nih.govresearchgate.netresearchgate.net. This feature appears to be part of a distinct pharmacophore for antifungal action, which differs from that for cytotoxicity nih.gov.

The Orsellinic Acid Moiety: This aromatic component, derived biosynthetically from a polyketide synthase, is not merely a passive scaffold but an active contributor to the molecule's properties core.ac.uknih.gov. Substitutions on this ring, such as chlorination or methoxylation, significantly influence the biological profile nih.govnih.gov.

Impact of Protoilludane Moiety Modifications on Biological Activity

The protoilludane core of melleolides offers multiple sites for modification, and changes to this sesquiterpene framework have a profound impact on biological activity.

Influence of Unsaturation: The position of the double bond within the cyclohexene (B86901) ring of the protoilludane skeleton is a critical determinant of antifungal activity. Studies have shown that melleolides possessing a Δ(2,4)-double bond exhibit potent antifungal effects against certain pathogens nih.govresearchgate.net. This activity is linked to the inhibition of the eukaryotic translation elongation factor 2 (eEF2) researchgate.net. In contrast, related compounds with a Δ(2,3)-double bond were found to be inactive against the same fungal strains, highlighting the specificity of this structural requirement researchgate.net. However, other research indicates that the Δ(2,4) double bond is not a universal requirement for antifungal effects against all fungal species, suggesting target-specific SARs researchgate.net.

Influence of Oxidation and Hydroxylation: The oxidation state of the protoilludane moiety significantly affects cytotoxicity.

The presence of an aldehyde at position C1 is strongly correlated with cytotoxic effects against cancer cell lines researchgate.net.

Conversely, hydroxylation at C13 has been shown to abolish this cytotoxic activity researchgate.net.

A lower degree of oxidation on the quaternary carbon ring has been suggested to enhance antitumor activity in specific human cancer cell lines such as A549 and HCT-116 nih.gov. For example, Melleolide F and Melledonol demonstrated potent activity against the HCT-116 cell line nih.gov.

Table 1: Cytotoxic Activity of Melleolide Analogues with Protoilludane Modifications

CompoundKey Protoilludane FeatureCell LineIC50 (μmol/L)ReferenceMelleolide FAldehyde at C1HCT-1163.17 ± 0.54nih.govMelledonolAlcohol at C1HCT-1164.13 ± 0.28nih.govArmimelleolide CHydroxymethyl at C2M2317.54 ± 0.24nih.govMelleolide JAldehyde at C1MCF74.4mdpi.comMelleolide NAldehyde at C1HT-297.1mdpi.com

Influence of Orsellinic Acid Moiety Derivatizations on this compound Activity

The aromatic orsellinic acid portion of this compound and its analogues is subject to various enzymatic modifications, including chlorination and methoxylation, which fine-tune their biological activity nih.gov. The biosynthesis involves a polyketide synthase (PKS) named ArmB, which not only synthesizes the orsellinic acid core but also catalyzes its esterification to the sesquiterpene alcohol core.ac.uknih.gov.

Derivatization of this moiety creates structural diversity. For instance, regioselective chlorination at the C-6′ position is a common modification, with approximately 25 chlorinated melleolides described nih.gov. Comparing the cytotoxicity of Melleolide F with its chlorinated analogue, 6′-chloromelleolide F, reveals the electronic influence of this substitution. Both compounds exhibit potent cytotoxicity, but their activity varies across different cell lines, indicating that derivatization of the orsellinic acid moiety can modulate target specificity and potency nih.gov.

Table 2: Influence of Orsellinic Acid Derivatization on Cytotoxicity

CompoundOrsellinic Acid MoietyCell LineIC50 (μmol/L)ReferenceMelleolide FStandard OrsellinateA54910.15 ± 0.65nih.gov6′-chloromelleolide F6'-chloro OrsellinateA54917.57 ± 0.47nih.govMelleolide FStandard OrsellinateW25610.74 ± 0.38nih.gov6′-chloromelleolide F6'-chloro OrsellinateW2566.93 ± 0.22nih.gov

Stereochemical Implications in this compound’s Structure-Activity Relationships

Stereochemistry plays a definitive role in the biological activity of complex natural products. The absolute configuration of this compound was rigorously established through X-ray crystallographic analysis of its 2,4-dinitrophenylhydrazone derivative mdpi.comresearchgate.net. The protoilludane skeleton contains multiple stereocenters, and their precise three-dimensional arrangement is critical for molecular recognition by biological targets.

Computational Chemistry and In Silico Approaches to this compound SAR

Computational chemistry has become an essential tool for elucidating complex SAR, offering insights that complement experimental studies uran.ua. For the melleolide class, in silico methods are being applied to understand the relationship between their diverse structures and functions.

Chemoinformatic Analyses: Large-scale analysis of a compound library of melleolide-type meroterpenoids has been used to reveal production patterns and uncover the intricate interplay between multiple chemical modifications and their resulting biological properties researchgate.net. Such approaches can systematically map the SAR landscape of the entire natural product family.

Quantum Chemistry Calculations: Density functional theory (DFT) has been employed to calculate NMR chemical shifts researchgate.net. By comparing calculated and experimental spectra, researchers can confidently determine the relative structures of new melleolide analogues, which is a prerequisite for accurate SAR analysis researchgate.net.

Pharmacophore Modeling and Docking: Although specific docking studies on this compound are not detailed in the provided results, the principles of structure-based design are highly relevant recludixpharma.com. Computational methods like molecular docking and pharmacophore modeling are used to predict how ligands bind to protein targets, rationalize observed activities, and guide the synthesis of new, more potent analogues uran.uanih.gov. Given that a protein target (eEF2) has been identified for some antifungal melleolides, these in silico techniques are poised to play a significant role in optimizing their activity researchgate.net.

Table of Compounds Mentioned

Compound NameThis compoundMelleolide DMelleolide FMelleolide JMelleolide KMelleolide MMelleolide N6'-chloromelleolide FArmimelleolide CArmillaneMelledonal CMelledonolOrsellinic acid

Mechanistic Investigations of Melleolide L S Biological Activities

Cellular and Molecular Targets of Melleolide L

The biological activity of this compound is rooted in its interactions with specific cellular and molecular components. Understanding these targets is crucial for elucidating its mechanism of action.

Identification of Protein-Ligand Interactions for this compound

The interaction between a small molecule, or ligand, and a protein is a fundamental concept in molecular recognition, underpinning many biological processes. mdpi.comnih.gov These interactions are governed by various physicochemical forces and can be described by models such as "lock-and-key," "induced fit," and "conformational selection." nih.govnih.gov

Research into the protein targets of melleolides has identified the eukaryotic translation elongation factor 2 (eEF2) as a binding partner for some members of this compound class in fungi. researchgate.netrsc.org This interaction was confirmed through protein pulldown assays using a labeled melleolide probe. researchgate.netrsc.org It is suggested that melleolides may target a different site on eEF2 than other known inhibitors like sordarin. nih.gov While this provides a significant lead, the specific protein-ligand interactions for this compound itself require further detailed investigation to pinpoint its direct molecular targets in human cells.

This compound’s Modulation of Enzyme Activities (e.g., 5-Lipoxygenase inhibition)

Enzyme regulation is a critical cellular process, with modulation of enzyme activity being a key mechanism for controlling metabolic pathways and signal transduction. numberanalytics.commdpi.com Melleolides have been shown to inhibit the enzyme 5-lipoxygenase (5-LOX). db-thueringen.denih.gov 5-LOX is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid. nih.govplos.org

The inhibitory action of melleolides on 5-LOX is attributed to the presence of an α,β-unsaturated aldehyde group, which acts as a Michael acceptor. db-thueringen.denih.gov This structural feature allows melleolides to interact with surface cysteine residues at the substrate entrance of the 5-LOX enzyme. db-thueringen.denih.gov Studies using 5-LOX mutants have indicated that cysteines at positions 159, 300, 416, and 418 are involved in this interaction, leading to a direct interference with 5-LOX activity. nih.gov Furthermore, the interaction with Cys159 has been shown to be particularly important as it can prevent the necessary complex formation between 5-LOX and the 5-lipoxygenase-activating protein (FLAP), which is required for leukotriene biosynthesis. nih.govplos.orgbiorxiv.org

Impact on Receptor Binding and Signaling Pathway Transduction

Signal transduction pathways are complex networks that relay signals from a cell's exterior to its interior, often involving receptor binding and a cascade of enzymatic reactions. itmedicalteam.plresearchgate.net The disruption of these pathways can have profound effects on cellular function. itmedicalteam.pl

While direct receptor binding studies for this compound are not extensively detailed in the available literature, the impact of related compounds on signaling pathways provides some insight. For instance, some natural products can influence pathways like the MAPK/Erk pathway. mdpi.com The inhibition of enzymes like 5-LOX by melleolides directly impacts the leukotriene signaling pathway, which is involved in inflammation. nih.govplos.org Given that many cellular processes, including proliferation and apoptosis, are regulated by intricate signaling networks, it is plausible that this compound's biological effects are mediated through the modulation of one or more signaling pathways. However, the specific pathways and receptors directly affected by this compound remain an area for further research.

Effects of this compound on Key Cellular Processes

This compound exerts significant influence over fundamental cellular processes, including programmed cell death and cellular proliferation.

Induction of Programmed Cell Death by this compound (Apoptosis, Necrosis)

Programmed cell death (PCD) is a regulated process essential for tissue homeostasis and development, with apoptosis and necrosis being two major forms. nih.govfrontiersin.orgaging-us.com Apoptosis is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of caspases. researchgate.netbmbreports.org Necrosis, on the other hand, is often considered a more passive form of cell death resulting from severe cellular injury. researchgate.netbmbreports.org

Studies on melleolides have revealed their capacity to induce cell death. nih.gov Research on the related compound, armillarikin, has shown it induces apoptosis in human hepatocellular carcinoma cells. dovepress.com This process involves the loss of mitochondrial membrane potential, activation of caspases-3, -8, and -9, and is mediated by reactive oxygen species (ROS). dovepress.com However, another study on melleolides suggested that the rapid cell death observed in human primary monocytes and cancer cells (occurring in less than an hour) points towards necrotic features rather than apoptosis as the primary mechanism. nih.gov This suggests that the mode of cell death induced by melleolides could be cell-type dependent or influenced by the specific compound and its concentration.

This compound's Influence on Cellular Proliferation and Cell Cycle Regulation

Cellular proliferation is a tightly regulated process involving the cell cycle, which consists of distinct phases (G0/G1, S, G2, and M). researchgate.netuu.nl Dysregulation of the cell cycle can lead to uncontrolled cell growth, a hallmark of cancer.

Melleolides have demonstrated antiproliferative activity. mdpi.com For example, the compound melleolide has been shown to significantly reduce the viability of HepG2 tumor cells. mdpi.com This effect is associated with the induction of cell cycle arrest in the G2/M phase. mdpi.com The antiproliferative effects of melleolides are also linked to their ability to inhibit DNA biosynthesis. nih.govmdpi.com The modulation of proteins such as Ki67, a marker of proliferation, further supports the role of melleolides in controlling cell proliferation. mdpi.com

Alterations in Gene Expression and Protein Synthesis by this compound

The biological activities of this compound and related compounds are linked to their ability to modulate fundamental cellular processes such as gene expression and protein synthesis. While research specifically detailing this compound's impact on protein synthesis pathways is limited, studies on melleolides as a class and integrated omics analyses provide significant insights into their influence on gene transcription.

Treatment with antifungal melleolides has been shown to affect the transcription of natural product genes in fungi like Aspergillus nidulans. researchgate.net This suggests that a primary mechanism of action for this class of compounds involves the targeted regulation of genetic pathways in susceptible organisms. researchgate.net

More specifically, an integrated transcriptomic and metabolomic analysis of the fungus Amylostereum areolatum established a direct correlation between the production of this compound and the expression levels of specific genes. mdpi.com In this study, this compound was identified as part of a group of sesquiterpenoids whose accumulation was significantly and positively correlated with the expression of three specific terpene synthase genes: AaTPS1, AaTPS2, and AaTPS3. mdpi.com This finding highlights a direct link between the biosynthetic pathway of this compound and the transcriptional activity of key enzymes, providing a clear instance of gene expression associated with this specific compound. mdpi.com

Table 1: Correlation of this compound with Gene Expression in Amylostereum areolatum

Metabolite Group Associated Compound Correlated Genes Correlation Coefficient
Sesqui-T19-23 This compound AaTPS1, AaTPS2, AaTPS3 0.89 - 1.00 mdpi.com

The biosynthesis of melleolides itself is a process tightly controlled by gene expression, involving gene clusters that code for enzymes like polyketide synthases and cytochrome P450 monooxygenases. researchgate.netnih.gov The expression of these genes dictates the production of the diverse range of melleolide structures. nih.gov

This compound's Effects on Membrane Integrity and Ion Channels

The cellular membrane is a critical interface for xenobiotic interactions, and evidence suggests that melleolide compounds can compromise its integrity. While direct studies on this compound are scarce, research on closely related melleolides, such as Deoxyarmillaridin (DAO), indicates that a potential mechanism of action for this class of molecules involves the disruption of the cell membrane.

DAO was found to induce rapid cell death in human primary monocytes and cancer cells, a process characterized by a swift loss of membrane integrity. db-thueringen.de This effect was quantified using a lactate (B86563) dehydrogenase (LDH) assay, which measures the release of the intracellular enzyme into the extracellular medium—a hallmark of membrane damage. db-thueringen.dedb-thueringen.de The study reported that DAO induced significant LDH release within 15 to 30 minutes of exposure, indicating a rapid and potent effect on the plasma membrane. db-thueringen.dedb-thueringen.de This disruption of membrane integrity is an untypical mode of action that contributes to the compound's cytotoxic properties. db-thueringen.de

Table 2: Effects of a Related Melleolide (DAO) on Cell Membrane Integrity

Compound Cell Types Assay Observed Effect Timeframe
Deoxyarmillaridin (DAO) Human primary monocytes, HeLa cells LDH Release Assay Inducement of membrane damage db-thueringen.dedb-thueringen.de ~15-30 minutes db-thueringen.dedb-thueringen.de

Currently, there is a lack of specific research investigating the direct effects of this compound on the function of specific ion channels. The regulation of ion channels is a crucial aspect of cellular signaling and homeostasis, and the interaction of small molecules with these channels can have profound physiological effects. nih.gov Given that some molecules can alter the biophysical properties of the membrane and thereby affect the mechanical activity of proteins within it, this remains an important area for future investigation into the complete mechanistic profile of this compound. rsc.org

Immunomodulatory and Anti-inflammatory Mechanisms of Melleolides

Melleolides, as a class, exhibit significant immunomodulatory and anti-inflammatory activities. researchgate.netmdpi.com These properties are attributed to their ability to interfere with key inflammatory pathways and modulate the function of immune cells. The fungi that produce these compounds, such as Armillaria mellea, have been recognized for their medicinal properties, including immunomodulatory and anti-inflammatory attributes. mdpi.com

One of the primary anti-inflammatory mechanisms identified for melleolides is the inhibition of 5-lipoxygenase (5-LO). db-thueringen.de This enzyme is critical for the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators derived from arachidonic acid. db-thueringen.de By inhibiting 5-LO, melleolides can effectively suppress the production of these inflammatory signaling molecules.

Furthermore, extracts from Armillaria mellea mycelia have been shown to mitigate inflammation by reducing the production of nitric oxide (NO) and suppressing the activation of nuclear factor-kappa B (NF-κB) in macrophages. mdpi.com NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. The suppression of its activation, along with the reduced expression of inflammatory mediators, underscores the potent anti-inflammatory properties of A. mellea's metabolites. mdpi.com Melleolides have also been observed to induce rapid cell death in human primary monocytes, which can play a role in modulating immune responses. db-thueringen.de

Table 3: Summary of a Melleolide's Anti-inflammatory Mechanisms

Mechanism Target/Pathway Effect
Enzyme Inhibition 5-lipoxygenase (5-LO) db-thueringen.de Decreased leukotriene synthesis db-thueringen.de
Signal Transduction Nuclear Factor-kappa B (NF-κB) mdpi.com Reduced activation, suppressing pro-inflammatory gene expression mdpi.com
Mediator Production Nitric Oxide (NO) mdpi.com Decreased production in macrophages mdpi.com

Omics-Based Approaches in this compound Mechanistic Studies (e.g., Transcriptomics, Proteomics, Metabolomics)

The application of "omics" technologies has become instrumental in elucidating the complex biological roles and biosynthetic pathways of natural products like this compound. These high-throughput approaches allow for a global analysis of genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics), providing a systems-level understanding of molecular mechanisms. escholarship.orgfrontiersin.org

A key study utilizing these methods successfully integrated transcriptomics and metabolomics to investigate terpenoid metabolism in the fungus Amylostereum areolatum. mdpi.com This research identified this compound as one of the produced metabolites and, crucially, linked its presence to the transcriptional activity of specific genes. mdpi.com The analysis revealed a strong positive correlation between the accumulation of this compound and the expression levels of three terpene synthase genes (AaTPS1-3), directly implicating these genes in its biosynthetic pathway. mdpi.com This combined-omics approach provides powerful evidence for gene function in the context of a specific metabolic output.

Table 4: Omics-Based Findings Related to this compound

Omics Approach Organism Key Finding Implication
Transcriptomics & Metabolomics Amylostereum areolatum Positive correlation between this compound accumulation and expression of AaTPS1-3 genes. mdpi.com Identification of candidate genes involved in this compound biosynthesis. mdpi.com

Beyond this specific finding for this compound, genomic and transcriptomic analyses have been fundamental in studying the broader melleolide family. For instance, the analysis of the Floccularia luteovirens genome and transcriptome helped identify the gene clusters responsible for melleolide biosynthesis. researchgate.net Similarly, the isolation and analysis of the gene cluster surrounding the protoilludene synthase gene in Armillaria gallica have provided deep insights into the enzymatic steps that create the structural diversity of melleolides. researchgate.netnih.gov These studies, which map the genes encoding for key enzymes like polyketide synthases, cytochrome P450s, and halogenases, are essential for understanding how these complex natural products are synthesized and for paving the way for their potential production through metabolic engineering. researchgate.netresearchgate.net

Table 5: List of Chemical Compounds Mentioned

Compound Name
5-lipoxygenase
Arachidonic acid
Cytochrome P450
Deoxyarmillaridin (DAO)
Lactate dehydrogenase
Leukotrienes
This compound
Nitric Oxide

Preclinical Biological Evaluation of Melleolide L in Model Systems

In Vitro Assessments of Melleolide L's Biological Activity

Laboratory-based studies have provided initial insights into the potential therapeutic applications of this compound by evaluating its effects on various cell lines and microorganisms.

Evaluation in Human and Other Mammalian Cell Lines (e.g., cancer, monocytes)

Melleolides, a class of compounds including this compound, have demonstrated cytotoxic effects against human cancer cell lines. researchgate.netnih.gov Studies have shown that these compounds can induce rapid cell death in both human primary monocytes and cancer cells. nih.govleibniz-hki.de The cytotoxic potency of active melleolides in primary monocytes is comparable to that observed in cancer cells, with the onset of these effects occurring in less than an hour. nih.gov This rapid action suggests a mechanism distinct from apoptosis or cell lysis. nih.gov

A number of melleolide compounds have been tested for their cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), lung (H460), colon (HT-29), and leukemia (CEM) cells. semanticscholar.orgmdpi.com While some melleolides exhibit broad cytotoxicity against all tested cancer cell lines, others show more selective activity. semanticscholar.orgmdpi.com For instance, certain melleolides have shown significant activity against Jurkat T cells and K-562 cells. nih.gov The mechanism of action for some melleolides involves the inhibition of DNA replication and translation. nih.gov

Table 1: Cytotoxicity of Selected Melleolides Against Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Cell Line IC50 (µM) Reference
Armillaridin Jurkat T 3.0 nih.gov
4-O-methylarmillaridin Jurkat T 4.1 nih.gov
Dehydroarmillylorsellinate K-562 5.0 nih.gov
Melleolide F MCF-7 8.3 mdpi.com
Melleolide F H460 5.1 mdpi.com
Melleolide J MCF-7 4.4 mdpi.com
Melleolide J H460 5.7 mdpi.com
Melleolide P MCF-7 4.8 mdpi.com
Melleolide P H460 4.5 mdpi.com

Antimicrobial Activity in Microbial Culture Models (e.g., fungi, bacteria, yeast)

This compound is a sesquiterpene aromatic acid ester that has been found to possess weak antibacterial activity. medchemexpress.com Along with Melleolides K and M, this compound has shown antimicrobial properties. nih.govsemanticscholar.org Specifically, Melleolide K demonstrated moderate activity against several Gram-positive bacteria, including Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus, as well as against the yeast Saccharomyces cerevisiae and the fungus Trichophyton rubrum. mdpi.com However, Melleolides L and M were found to be inactive in these particular tests. mdpi.com

The broader class of melleolides has been recognized for its antimicrobial, particularly antibacterial and antifungal, effects. researchgate.netmdpi.comencyclopedia.pubnih.gov Some melleolides exhibit activity against Gram-positive bacteria. academicjournals.org The antifungal activity of melleolides appears to be linked to specific structural features, with certain double bond positions within the protoilludene moiety being important for activity against fungi like Aspergillus species. researchgate.netresearchgate.net It has been noted that the structure-activity relationships for cytotoxic and antifungal effects of melleolides are different. nih.govsciopen.com

In studies involving yeast, one melleolide was found to extend the chronological lifespan of the budding yeast Saccharomyces cerevisiae, suggesting a potential anti-aging effect in this model organism. tandfonline.comtandfonline.comnih.govresearchgate.net Conversely, the same compound compromised the lifespan of the fission yeast Schizosaccharomyces pombe, indicating a selective antifungal potential. tandfonline.comtandfonline.comnih.gov

Table 2: Antimicrobial Activity of Melleolide K This table is interactive. You can sort and filter the data.

Organism Type MIC (µg/mL) Reference
Micrococcus luteus IFO3333 Bacterium 12.5 mdpi.com
Bacillus subtilis PCI219 Bacterium 6.25 mdpi.com
Corynebacterium bovis 1810 Bacterium 25 mdpi.com
Saccharomyces cerevisiae Yeast 25 mdpi.com
Trichophyton rubrum IFO9185 Fungus 25 mdpi.com
Staphylococcus aureus FDA209P Bacterium 6.25 mdpi.com
Staphylococcus aureus Smith Bacterium 12.5 mdpi.com
Staphylococcus aureus MS9610 Bacterium 12.5 mdpi.com
MRSA MS16526 Bacterium 12.5 mdpi.com
MRSA TY-04282 Bacterium 12.5 mdpi.com

Phytotoxic Effects in Plant Cell Cultures or Seedlings

Melleolides, as a class of compounds, have been investigated for their phytotoxic effects. sisef.org Research has shown that a mixture of melleolide D and melledonal C exhibited phytotoxic action on the growth of balsam poplar (Populus balsamifera) callus cultures and 10-day-old conifer seedlings. sisef.orgresearchgate.net A 0.5% concentration of these melleolides led to a significant decrease in the raw biomass of the poplar callus, reduced viability of Siberian larch (Larix sibirica) and Scots pine (Pinus sylvestris) seedlings, inhibited stem and root growth, and caused foliage discoloration and loss of turgor. sisef.orgresearchgate.net The synthesis of a wide range of melleolides by Armillaria fungi is considered a potential mechanism for their pathogenicity. sisef.orgresearchgate.net

In Vivo Studies of this compound in Preclinical Animal Models

Investigations in living organisms have been conducted to assess the efficacy and physiological effects of this compound and related compounds.

Efficacy in Disease-Specific Animal Models (e.g., hyperuricemia, tumor xenografts)

While direct in vivo studies on this compound are limited, research on related compounds and extracts from Armillaria mellea provides some context. For instance, a compound isolated from a medicinal mushroom demonstrated the ability to inhibit tumor growth in a human esophageal tumor xenograft model in nude mice, suggesting potential for cancer treatment. acs.org

In the context of metabolic disorders, fermentation products of Armillaria mellea have been shown to have a therapeutic effect on hyperuricemia in mice. imrpress.comresearchgate.net These products were found to reduce serum levels of uric acid, creatinine, and urea (B33335) nitrogen. imrpress.comresearchgate.net The mechanism of action is believed to involve the up-regulation of organic anion transporter 1 (OAT1) and OAT3 proteins in the kidneys. imrpress.comresearchgate.net

Behavioral and Physiological Effects in Model Organisms (e.g., anti-aging in yeast)

Studies on melleolides have revealed interesting physiological effects in model organisms. One significant finding is the anti-aging effect of a melleolide compound in the budding yeast Saccharomyces cerevisiae. tandfonline.comtandfonline.comnih.govresearchgate.net This compound was shown to extend the chronological lifespan of this yeast, which is a model for the aging of post-mitotic cells in higher eukaryotes. tandfonline.comtandfonline.comnih.govresearchgate.net This suggests a potential for melleolides to influence aging processes at a cellular level. In contrast, the same melleolide was found to be detrimental to the fission yeast Schizosaccharomyces pombe, highlighting a selective biological activity. tandfonline.comtandfonline.com

Pharmacokinetic and Pharmacodynamic Pk/pd Principles in Preclinical Research on Melleolide L

Absorption, Distribution, Metabolism, and Excretion (ADME) of Melleolide L in Model Systems

No specific studies detailing the ADME properties of this compound in any preclinical model systems were found in the public scientific literature. General principles of ADME testing in preclinical studies involve in vitro assays and in vivo pharmacokinetic profiling in animal models to determine parameters like clearance, bioavailability, half-life, and volume of distribution. biorxiv.orgpensoft.net However, no such data has been published for this compound.

Characterization of this compound Bioavailability and Systemic Exposure in Preclinical Models

Data on the bioavailability and systemic exposure of this compound following administration in any preclinical model is not publicly available. Such studies are fundamental to determining how much of the compound reaches the systemic circulation and is available to exert a biological effect.

Correlation of this compound Concentration with Preclinical Biological Responses

While this compound has been noted for its antimicrobial activity, there are no published studies that correlate specific concentrations of the compound with a quantitative biological response in preclinical models. academicjournals.org This dose-response relationship is a cornerstone of pharmacodynamic assessment.

Analytical Methodologies for Melleolide L in Research Settings

Chromatographic Techniques for Melleolide L Isolation and Quantification

Chromatographic methods are fundamental to the separation and purification of this compound from complex mixtures, such as fungal extracts. jsmcentral.org High-Performance Liquid Chromatography (HPLC) is a key technique used in this process. For instance, HPLC analysis of organic extracts from Armillaria gallica cultures has successfully identified Melleolide I and armillaridin. researchgate.net In some studies, HPLC is used in a preparative mode for the large-scale isolation of compounds after initial fractionation and bioactivity screening. jsmcentral.org

For more complex analyses and higher resolution, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (UHPLC-QTOF-HR-MS/MS) is employed. This powerful combination allows for the rapid separation and identification of multiple constituents in a sample. mdpi.comrsc.org For example, a UHPLC-QTOF/MS-based analysis of Armillaria ostoyae mycelial extracts identified 18 different melleolides. mdpi.com The high sensitivity and mass accuracy of Q-TOF-MS enable the confirmation of elemental compositions for both the parent compound and its fragments, which is crucial for identifying known and new melleolide derivatives. mdpi.comresearchgate.netresearchgate.net The quantification of these compounds is often achieved by comparing their peak areas in the chromatogram to those of standard solutions of known concentrations. d-nb.infonih.gov

The general workflow for isolating and quantifying this compound and related compounds often involves:

Solvent extraction from the fungal mycelia.

Fractionation of the crude extract using techniques like open-column chromatography. jsmcentral.org

Further purification of bioactive fractions by preparative HPLC. jsmcentral.org

Identification and quantification using analytical HPLC or UHPLC-MS techniques. jsmcentral.orgd-nb.info

Table 1: Chromatographic Techniques for this compound Analysis

Technique Application Key Features References
HPLC Isolation, Purification, Quantification Well-established for separating and quantifying compounds. Can be used in preparative scale. jsmcentral.org, researchgate.net, nih.gov
UHPLC-QTOF-HR-MS/MS Identification, Quantification, Structural Elucidation Provides high resolution, sensitivity, and mass accuracy for complex mixture analysis. researchgate.net, mdpi.com, researchgate.net, mdpi.com, rsc.org

Spectroscopic Methods for Structural Elucidation and Detection

The definitive identification of this compound's structure is accomplished through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the precise molecular structure. Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are utilized to piece together the connectivity and stereochemistry of the molecule. researchgate.netnih.gov These techniques provide detailed information about the carbon-hydrogen framework of the compound. researchgate.net

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is essential for determining the elemental composition of this compound and its fragments. massspeclab.com Techniques like electrospray ionization (ESI) are used to gently ionize the molecules, keeping them intact for mass analysis. mdpi.com Tandem mass spectrometry (MS/MS) is then used to fragment the ions and provide structural information based on the fragmentation patterns. d-nb.infonih.gov

X-ray Crystallography provides the ultimate confirmation of the three-dimensional structure and absolute stereochemistry of a molecule. researchgate.net For this compound, its absolute stereochemistry was established through X-ray crystallographic analysis of a 2,4-dinitrophenylhydrazone derivative. mdpi.com This technique has also been instrumental in elucidating the structures of other related melleolides. nih.govmdpi.com

Table 2: Spectroscopic Methods for this compound

Method Purpose Information Provided References
NMR Spectroscopy Structural Elucidation Connectivity of atoms, stereochemistry. researchgate.net, nih.gov
Mass Spectrometry Structural Elucidation, Detection Elemental composition, molecular weight, fragmentation patterns. , massspeclab.com, nih.gov
X-ray Crystallography Structural Confirmation Absolute three-dimensional structure and stereochemistry. mdpi.com, researchgate.net, nih.gov,

Bioanalytical Assay Development for this compound in Biological Matrices (research samples only)

Bioanalytical methods are crucial for quantifying drugs and their metabolites in biological samples, which is essential in preclinical research. researchgate.netbiotech-asia.org The development of these assays involves creating robust procedures for sample preparation, followed by analysis using sensitive instrumentation. biotech-asia.org

For a compound like this compound, bioanalytical assays would typically be developed using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net This approach offers high selectivity and sensitivity, which are necessary for detecting low concentrations of the analyte in complex biological matrices like plasma or tissue homogenates. researchgate.netnih.gov

The development and validation of such an assay would involve several key steps:

Method Development : This includes optimizing the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation, and mass spectrometric detection parameters. biotech-asia.orgnih.gov

Method Validation : The assay must be validated to ensure it is accurate, precise, selective, sensitive, and stable under various conditions. researchgate.net This is critical for generating reliable data in research studies. biopharmaservices.com

While specific bioanalytical assays for this compound are not extensively detailed in the provided search results, the principles of bioanalytical method development for small molecules are well-established and would be directly applicable. researchgate.netbiotech-asia.orgbiopharmaservices.com

Metabolomics and Proteomics for Comprehensive this compound Profiling

Metabolomics and proteomics are powerful "omics" technologies that provide a global snapshot of the small molecules (metabolome) and proteins (proteome) in a biological system. mdpi.comcnio.es These approaches are increasingly used to understand the broader biological context of natural products like this compound.

Metabolomics studies on fungi like Armillaria species use techniques like LC-MS/MS to identify and quantify a wide range of secondary metabolites, including various melleolides. sisef.orgnih.gov This allows researchers to understand how the production of this compound and other related compounds changes in response to different growth conditions or interactions with other organisms. nih.govfrontiersin.org For instance, metabolomic profiling has been used to investigate the diversity of melleolides produced by different Armillaria species. sisef.org

Proteomics , the large-scale study of proteins, can reveal how an organism's protein expression changes in the presence of a compound like this compound. nih.gov This can help to identify potential protein targets and understand the compound's mechanism of action. rsc.org MS-based proteomics has been used to characterize the proteome of Armillaria mellea and has shown that the growth matrix can significantly alter the production of secondary metabolites. nih.gov Integrating proteomics with metabolomics provides a more comprehensive understanding of the biosynthesis and biological effects of this compound. mdpi.comnih.gov

Future Directions and Unexplored Avenues in Melleolide L Research

Elucidation of Remaining Biosynthetic Steps and Enzymatic Functions

The biosynthetic pathway of melleolides, including Melleolide L, is a complex process involving a variety of enzymes. While the initial and terminal steps have been largely characterized, several intermediate steps remain unclear, presenting a significant avenue for future research. The biosynthesis begins with the cyclization of farnesyl diphosphate (B83284) to form the protoilludane scaffold, a reaction catalyzed by a terpene cyclase. researchgate.netnih.gov This is followed by the attachment of an orsellinic acid moiety, which is synthesized and transferred by the iterative type I polyketide synthase (PKS) ArmB. researchgate.netcore.ac.uknih.gov

A key area for future investigation lies in the full characterization of the suite of cytochrome P450 (CYP450) monooxygenases and oxidoreductases encoded within the melleolide biosynthetic gene cluster. researchgate.netnih.gov It is known that the structural diversity of melleolides arises from modifications to the protoilludane scaffold, such as hydroxylations at various positions. researchgate.net For instance, the functions of several CYP450s encoded in the gene clusters of Armillaria mellea and Armillaria gallica are yet to be determined. researchgate.net While some have been identified, such as CYPArm3 being responsible for the hydroxylation of Δ⁶‐protoilludene, the precise sequence of hydroxylation and oxidation events leading to the specific structure of this compound is not fully understood. researchgate.net Further research is needed to elucidate the function of the remaining P450 enzymes and the four NAD+-dependent oxidoreductases within the gene cluster. nih.gov

Another area of interest is the enzymatic basis for the chlorination of the orsellinic acid moiety, a feature of some melleolides. Research has identified five flavin-dependent halogenases (ArmH1-ArmH5) in A. mellea that are responsible for this modification. nih.gov These enzymes act on free substrates, which is a notable characteristic. nih.gov The existence of five redundant enzymes for this single step is unprecedented and warrants further investigation into the ecological or evolutionary pressures that led to this parallelized biosynthesis. core.ac.uknih.gov

Future research should focus on the heterologous expression and in vitro characterization of the unassigned P450s and oxidoreductases to pinpoint their specific roles in the melleolide biosynthetic pathway. This will provide a complete roadmap of this compound's formation and could enable the bioengineering of novel melleolide analogs.

Development of Novel and Efficient Synthetic Routes for this compound and Analogues

The complex, tricyclic structure of melleolides presents a significant challenge for chemical synthesis. While the total synthesis of some melleolides, such as racemic melleolide and melleolide F, has been achieved, the development of novel and more efficient synthetic routes for this compound and its analogues remains a key objective for future research. acs.org

Current synthetic strategies have employed methods like the [2+2] cycloaddition of a ketene (B1206846) silyl (B83357) acetal (B89532) with a propiolate and the intramolecular Morita–Baylis–Hillman reaction to construct the protoilludane core. acs.org Other approaches have utilized the Horner-Wadsworth-Emmons olefination for the formation of key carbon-carbon double bonds. thieme-connect.com However, these routes can be lengthy and may not be readily adaptable for the large-scale production or the generation of diverse analogues for structure-activity relationship (SAR) studies.

Future efforts in this area should focus on the development of more convergent and stereoselective synthetic strategies. This could involve the exploration of novel catalytic methods, such as gold-catalyzed cycloisomerizations, to efficiently construct the complex ring system. anr.fr The development of asymmetric syntheses is also crucial to obtain enantiomerically pure this compound, which is important for understanding its specific biological activities. anr.fr

Furthermore, the creation of synthetic routes that allow for the late-stage diversification of the melleolide scaffold would be highly valuable. Such strategies would enable the rapid synthesis of a library of this compound analogues with modifications at various positions. This would facilitate a more comprehensive exploration of the SAR for different biological activities and could lead to the identification of compounds with improved therapeutic properties.

Discovery of Additional this compound Biological Targets and Mechanisms of Action

Melleolides as a class exhibit a range of biological activities, including antifungal and cytotoxic effects. mdpi.comresearchgate.net However, the specific biological targets and the detailed mechanisms of action for many melleolides, including this compound, are not fully understood.

Recent studies have made significant progress in this area. For instance, the eukaryotic translation elongation factor 2 (eEF2) has been identified as a molecular target for the antifungal activity of certain melleolides, such as dihydroarmillylorsellinate (DAO). rsc.orgresearchgate.net This was discovered using a DAO-labeled probe in pull-down assays. rsc.orgresearchgate.net The cytotoxic effects of some melleolides have been attributed to the inhibition of DNA biosynthesis. mdpi.comnih.gov For other melleolides, a proposed mechanism of cytotoxicity involves the interaction of an α,β-unsaturated aldehyde group with the head groups of phospholipids (B1166683) in cell membranes, leading to a rapid loss of membrane integrity. db-thueringen.de

A crucial area for future research is to determine if this compound shares these known targets or if it acts through a different mechanism. The structural variations among melleolides can lead to different biological activities and targets. researchgate.net Therefore, it is important to identify the specific cellular components that this compound interacts with to exert its biological effects.

Future studies should employ a combination of biochemical and cell-based assays to investigate the effects of this compound on various cellular processes, such as cell cycle progression, apoptosis, and signal transduction pathways. The use of target identification techniques, such as affinity chromatography with a this compound-based probe, could lead to the discovery of its direct binding partners. Unraveling the specific targets and mechanisms of action of this compound will be essential for understanding its therapeutic potential and for the rational design of more potent and selective analogues.

Exploration of New Biological Activities and Therapeutic Potential in Preclinical Models

Melleolides have been reported to possess a variety of biological activities, including antimicrobial, antifungal, cytotoxic, and phytotoxic effects. researchgate.net Several melleolide compounds have demonstrated significant cytotoxicity against a range of human cancer cell lines, including breast adenocarcinoma (MCF-7), leukemia (K-562, Jurkat), and cervical cancer (HeLa) cells. mdpi.comd-nb.info For example, armillaridin, a related melleolide, showed potent activity against several cancer cell lines with IC50 values in the low micromolar range. d-nb.info

While these findings are promising, the therapeutic potential of this compound itself has not been extensively explored in preclinical models. Future research should focus on systematically evaluating the biological activity of this compound in a broader range of disease models. This includes testing its efficacy against different types of cancer, as well as exploring its potential as an antimicrobial or anti-inflammatory agent.

Preclinical studies using animal models are a critical next step to assess the in vivo efficacy and safety of this compound. For instance, mouse xenograft models could be used to evaluate the antitumor activity of this compound. mdpi.com Furthermore, given the known antifungal properties of some melleolides, it would be valuable to investigate the potential of this compound in animal models of fungal infections.

The exploration of new biological activities should also consider the potential for this compound to modulate specific cellular pathways. For example, some melleolides have been shown to affect the levels of proteins associated with tumor cell viability. mdpi.com Investigating the effects of this compound on key signaling pathways involved in disease pathogenesis could reveal new therapeutic applications. A comprehensive evaluation of the biological activities and therapeutic potential of this compound in preclinical models is essential to determine its promise as a lead compound for drug development.

Application of this compound as a Chemical Probe for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The unique structure and biological activity of this compound suggest its potential application as a chemical probe. A key future direction is the development and utilization of this compound-based probes to investigate complex biological processes.

A notable example of a melleolide being used as a chemical probe is the synthesis of a dihydroarmillylorsellinate (DAO)-labeled probe. rsc.orgresearchgate.net This probe was instrumental in identifying the eukaryotic translation elongation factor 2 (eEF2) as a biological target of DAO through protein pulldown assays. rsc.orgresearchgate.net This approach demonstrates the feasibility of using melleolides to identify their binding partners and elucidate their mechanism of action.

Future research should focus on the design and synthesis of this compound-based chemical probes. This would involve the introduction of a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, onto the this compound scaffold without significantly altering its biological activity. The development of such probes would enable a variety of applications, including:

Target Identification: Similar to the DAO probe, a this compound probe could be used in affinity-based proteomics to identify its direct cellular targets.

Cellular Imaging: Fluorescently labeled this compound probes could be used to visualize its subcellular localization and track its movement within living cells. This could provide valuable insights into its mechanism of action.

Functional Studies: By attaching a photo-crosslinking group, a this compound probe could be used to covalently label its binding partners, facilitating their identification and functional characterization.

The application of this compound as a chemical probe represents a powerful strategy to dissect its biological functions and to explore the broader roles of its cellular targets in health and disease.

Advanced Computational and Systems Biology Approaches in this compound Research

The fields of computational chemistry and systems biology offer powerful tools to address many of the outstanding questions in this compound research. researchgate.nettandfonline.com Future investigations should increasingly integrate these approaches to accelerate discovery and gain a deeper understanding of this complex natural product.

Computational Chemistry in Synthesis and Mechanism Elucidation:

Computational methods can play a crucial role in the development of efficient synthetic routes for this compound. researchgate.net Density functional theory (DFT) calculations, for instance, can be used to model reaction mechanisms and predict the stereochemical outcomes of key synthetic steps. researchgate.net This can help in the rational design of catalysts and reaction conditions to improve yield and selectivity. Furthermore, computational modeling can aid in understanding the mechanism of action of this compound by simulating its interactions with potential biological targets. worldscientific.com

Systems Biology for Target and Pathway Analysis:

Systems biology approaches, which aim to understand the complex interactions within biological systems, can provide valuable insights into the effects of this compound. tandfonline.com For example, transcriptomic and proteomic analyses of cells treated with this compound can reveal global changes in gene and protein expression. mdpi.com This data can then be used to construct molecular networks and identify key pathways that are perturbed by the compound. Such an approach can help to formulate hypotheses about the mechanism of action and to identify potential new therapeutic targets.

The application of these advanced computational and systems biology approaches will be instrumental in overcoming the current challenges in this compound research and in unlocking its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for identifying and characterizing Melleolide L?

  • Methodological Answer : this compound is identified using nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and chromatography (HPLC/TLC) for purity assessment. For reproducibility, ensure spectra are compared with published data from peer-reviewed syntheses, such as the protoilludane sesquiterpene framework described in . Experimental protocols should explicitly state solvent systems, calibration standards, and integration parameters to minimize variability .

Q. How is this compound isolated from natural sources, and what are common challenges in purification?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by column chromatography with silica gel or Sephadex LH-20. Key challenges include co-elution with structurally similar compounds (e.g., other melleolides) and degradation under prolonged light exposure. To address this, use preparative HPLC with UV-guided fractionation and validate purity via TLC with multiple solvent systems (e.g., hexane:ethyl acetate gradients) .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Methodological Answer : Common assays include:

  • Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
  • Anti-inflammatory : ELISA-based TNF-α inhibition in macrophage models (e.g., RAW 264.7).
    Include positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p < 0.05, n ≥ 3 replicates) .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be systematically analyzed?

  • Methodological Answer : Apply frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to contextualize variables (e.g., cell line specificity, dosage ranges). For instance, discrepancies in IC50 values may arise from differences in assay duration or solvent carriers (DMSO vs. ethanol). Use meta-analysis tools (e.g., RevMan) to harmonize datasets and identify confounding factors . Iterative hypothesis testing, such as dose-response validation under standardized conditions, is critical .

Q. What strategies optimize the synthetic yield of this compound via Horner–Wadsworth–Emmons (HWE) olefination?

  • Methodological Answer : Key parameters include:

  • Phosphonate substrate design : Use electron-withdrawing groups to enhance reactivity.
  • Reaction conditions : Anhydrous toluene with NaH as base at −78°C to prevent side reactions.
  • Post-reduction steps : NaBH4 for aldehyde reduction (e.g., melleolide F synthesis).
    Monitor intermediates via LC-MS and optimize column chromatography gradients (e.g., heptane:EtOAc) for stereochemical purity .

Q. How can computational models predict this compound’s interaction with biological targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to map binding affinities with enzymes like CYP450 or fungal chitin synthase. Validate predictions with SPR (surface plasmon resonance) for kinetic binding analysis (ka/kd). Cross-reference with QSAR (quantitative structure-activity relationship) models to prioritize synthetic analogs .

Q. What protocols ensure minimal subsampling error in this compound quantification during pharmacokinetic studies?

  • Methodological Answer : Follow ASTM E122-17 for representative subsampling:

  • Homogenization : Cryogenic grinding to ≤100 µm particle size.
  • Incremental sampling : Collect ≥10 increments from bulk material.
  • Analytical validation : Use internal standards (e.g., deuterated analogs) and report uncertainty via error propagation models .

Methodological Frameworks for Rigorous Research

  • Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, justify this compound’s novelty by highlighting gaps in protoilludane sesquiterpene biosynthesis pathways .
  • Data Contradiction Resolution : Apply iterative triangulation—combine spectroscopic, bioassay, and synthetic data to resolve ambiguities .
  • Reproducibility : Document all steps in supplemental materials (e.g., NMR pulse sequences, HPLC gradients) as per Beilstein Journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.